molecular formula C8H11NO2 B1585815 Ethyl 2-cyano-3-methylcrotonate CAS No. 759-58-0

Ethyl 2-cyano-3-methylcrotonate

Cat. No. B1585815
Key on ui cas rn: 759-58-0
M. Wt: 153.18 g/mol
InChI Key: PZMDAADKKAXROL-UHFFFAOYSA-N
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Patent
US06136982

Procedure details

A mixture of 152 g (1.34 mole) of ethylcyanoacetate (3) in 152 g (2.62 mole) of acetone (2) containing 4 mL of piperidine was stirred at 20-30° C. for 16 hours then heated to reflux for 24 hours. Removing the volatile portion, the residue was distilled at 30-50μ of Hg. The fractions boiling at 56-67° C. were collected to give 169 g (82%) of a colorless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].[CH3:9][C:10]([CH3:12])=O.N1CCCCC1>>[C:10](=[C:5]([C:6]#[N:7])[C:4]([O:3][CH2:1][CH3:2])=[O:8])([CH3:12])[CH3:9]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
152 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 20-30° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Removing the volatile portion
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 30-50μ of Hg
CUSTOM
Type
CUSTOM
Details
The fractions boiling at 56-67° C. were collected

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 169 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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